4-Ethoxy-2-fluoro-1-nitrobenzene

Overview

Description

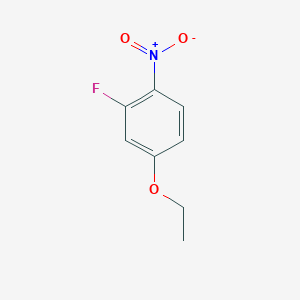

4-Ethoxy-2-fluoro-1-nitrobenzene (CAS No. 28987-48-6) is an aromatic compound featuring a benzene ring substituted with ethoxy (-OCH₂CH₃), fluorine (-F), and nitro (-NO₂) groups at positions 4, 2, and 1, respectively . Its molecular formula is C₈H₈FNO₃, and the distinct arrangement of substituents confers unique electronic, steric, and reactivity properties. The ethoxy group acts as an electron-donating group, while fluorine and nitro groups are electron-withdrawing, creating a polarized aromatic system. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-fluoro-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-ethoxy-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents.

Major Products Formed

Reduction: 4-Ethoxy-2-fluoroaniline.

Substitution: Depending on the nucleophile, products such as 4-ethoxy-2-fluorophenol or 4-ethoxy-2-fluoroalkoxybenzene can be formed.

Scientific Research Applications

4-Ethoxy-2-fluoro-1-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-fluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and ethoxy groups influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations in Alkoxy-Nitrobenzene Derivatives

The following table compares 4-Ethoxy-2-fluoro-1-nitrobenzene with structurally related alkoxy-nitrobenzene derivatives:

Key Observations :

- Ethoxy vs. Isopropoxy : The ethoxy group in This compound offers moderate steric bulk and polarity compared to isopropoxy, enabling faster nucleophilic aromatic substitution (SNAr) reactions .

- Positional Isomerism : Shifting the nitro group (e.g., 3-Fluoro-4-nitroanisole) alters electronic effects, reducing reactivity toward electrophiles compared to the para-nitro configuration .

- Fluorine Substitution : Fluorine at position 2 enhances the electron-withdrawing effect, stabilizing intermediates in synthetic pathways .

Comparison with Halogenated and Alkylated Derivatives

Key Observations :

- Halogen Effects : Bromine in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene facilitates transition-metal-catalyzed reactions, whereas chlorine in 4-Chloro-2-fluoro-1-nitrobenzene increases electrophilicity but reduces solubility .

- Alkyl vs. Alkoxy : The ethyl group in 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene enhances membrane permeability in biological systems compared to alkoxy substituents .

Biological Activity

4-Ethoxy-2-fluoro-1-nitrobenzene is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H8FNO3

- Molecular Weight: 185.15 g/mol

- CAS Number: 28987-48-6

The presence of the nitro group (-NO2) and the ethoxy group (-OCH2CH3) significantly influences the reactivity and biological activity of the compound. The fluorine atom enhances the electron-withdrawing capacity, which may affect its interaction with biological targets.

The primary mechanism of action for this compound involves electrophilic aromatic substitution . This process allows the compound to interact with various biological targets, including enzymes and proteins.

Key Mechanisms:

-

Electrophilic Aromatic Substitution:

- The compound can participate in reactions with nucleophiles, leading to the formation of substituted products that can modulate enzyme activity.

-

Interaction with Cytochrome P450 Enzymes:

- It has been observed that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.

-

Oxidative Stress Modulation:

- The compound influences cell signaling pathways related to oxidative stress and inflammation, potentially inducing antioxidant defense mechanisms such as superoxide dismutase and catalase expression.

This compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited aqueous solubility |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids |

| Reactivity | Reacts with nucleophiles due to electrophilic nature |

| Biological Targets | Enzymes involved in metabolic pathways; DNA and proteins through reactive intermediates |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Activity:

- In vitro studies demonstrated that the compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in mitigating oxidative stress-related diseases.

- Enzyme Inhibition:

- Cytotoxicity Studies:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxy-2-fluoro-1-nitrobenzene, and how can regioselectivity be controlled?

- Answer : The synthesis typically involves nitration and etherification steps. For example:

- Nitration : Introduce the nitro group into a fluorobenzene derivative. Regioselectivity is influenced by directing groups; the ethoxy group (-OCH₂CH₃) acts as an ortho/para director, while fluorine (electron-withdrawing) may meta-direct. Optimizing reaction conditions (e.g., nitrating agents like HNO₃/H₂SO₄, temperature) is critical .

- Etherification : Ethoxy groups can be introduced via nucleophilic substitution (e.g., Williamson synthesis) using 2-fluoro-4-nitrobenzyl halides and sodium ethoxide. Purification via column chromatography or recrystallization ensures product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify substituent positions. The ethoxy group shows a triplet (~1.3 ppm for CH₃) and quartet (~3.5-4.0 ppm for OCH₂). Fluorine coupling splits signals in adjacent carbons .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ethoxy (C-O stretch ~1250 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 215) and fragmentation patterns validate the structure .

Q. How should this compound be stored to ensure stability?

- Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and strong oxidizers due to nitro group reactivity. Use fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy, fluoro, nitro) influence the reactivity of this compound in electrophilic substitution?

- Answer :

- Ethoxy Group : Strong electron-donating (+I/+M effect) directs electrophiles to ortho/para positions.

- Fluoro Group : Electron-withdrawing (-I effect) meta-directs but may compete with ethoxy’s directing influence.

- Nitro Group : Strong -I/-M effect deactivates the ring, reducing reaction rates. Computational modeling (e.g., DFT) can predict dominant regioselectivity in multi-substituted systems .

Q. What contradictions exist in literature regarding the biological activity of nitroaromatic compounds like this compound, and how can they be resolved?

- Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Purity : Trace impurities (e.g., unreacted nitro precursors) skew bioassay results. Validate via HPLC (>98% purity) .

- Solvent Effects : Use DMSO or ethanol consistently, as solvent polarity impacts compound solubility and activity .

- Assay Conditions : Standardize pH, temperature, and cell lines to ensure reproducibility .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

- Answer :

- Photodegradation : Expose to UV-Vis light and analyze intermediates via LC-MS. Nitro groups often degrade to amines or hydroxylamines .

- Microbial Degradation : Use soil or wastewater microbial consortia under aerobic/anaerobic conditions. Monitor metabolites (e.g., nitroreductase products) with GC-MS .

- Quantum Chemical Calculations : Predict degradation kinetics using software like Gaussian to model bond dissociation energies .

Q. Methodological Considerations

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Answer :

- Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress.

- Catalyst Selection : Lewis acids (e.g., FeCl₃) improve nitration efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance etherification kinetics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

Properties

IUPAC Name |

4-ethoxy-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAIPPBHURYBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543239 | |

| Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-48-6 | |

| Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28987-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.